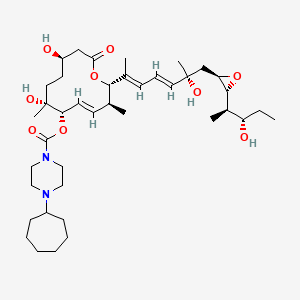
Unii-R60dzx1E2N
描述
E7107 是一种源自天然产物普拉地诺类 B 的首创剪接体抑制剂。 它是一种半合成化合物,通过靶向剪接体(负责前信使核糖核酸剪接的复杂体)在癌症治疗中显示出巨大潜力 .
准备方法
E7107 是通过从普拉地诺类 B 开始的一系列化学反应合成的。 . 反应条件通常涉及使用有机溶剂和催化剂来促进转化。 E7107 的工业生产方法尚未广泛记录,但它们可能遵循类似的合成路线,并针对大规模生产进行了优化 .
化学反应分析
E7107 主要经历与它作为剪接体抑制剂的功能相关的反应。 它与剪接体复合体相互作用,特别是 SF3b 亚基,以抑制前信使核糖核酸的剪接 . 这种抑制会导致未剪接前信使核糖核酸的积累和特定靶基因的下调 . 这些反应形成的主要产物是异常剪接的转录本和蛋白质 .
科学研究应用
作用机制
相似化合物的比较
E7107 在剪接体抑制剂中是独一无二的,因为它专门靶向 SF3b 亚基。 类似的化合物包括其他剪接体抑制剂,如普拉地诺类 B 及其衍生物 . E7107 的独特化学结构和作用机制赋予它独特的性质和在癌症治疗中的潜在优势 . 与一些其他剪接体抑制剂不同,E7107 在临床前研究中显示出广泛的抗肿瘤活性,并且具有良好的治疗窗 .
属性
IUPAC Name |
[(2S,3S,4E,6S,7R,10R)-7,10-dihydroxy-2-[(2E,4E,6R)-6-hydroxy-7-[(2R,3R)-3-[(2R,3S)-3-hydroxypentan-2-yl]oxiran-2-yl]-6-methylhepta-2,4-dien-2-yl]-3,7-dimethyl-12-oxo-1-oxacyclododec-4-en-6-yl] 4-cycloheptylpiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H66N2O9/c1-7-32(44)29(4)37-33(49-37)26-39(5,47)19-12-13-27(2)36-28(3)16-17-34(40(6,48)20-18-31(43)25-35(45)51-36)50-38(46)42-23-21-41(22-24-42)30-14-10-8-9-11-15-30/h12-13,16-17,19,28-34,36-37,43-44,47-48H,7-11,14-15,18,20-26H2,1-6H3/b17-16+,19-12+,27-13+/t28-,29+,31+,32-,33+,34-,36+,37+,39-,40+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNOMBFWMICHMKG-MGYWSNOQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)C1C(O1)CC(C)(C=CC=C(C)C2C(C=CC(C(CCC(CC(=O)O2)O)(C)O)OC(=O)N3CCN(CC3)C4CCCCCC4)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]([C@@H](C)[C@@H]1[C@H](O1)C[C@](C)(/C=C/C=C(\C)/[C@@H]2[C@H](/C=C/[C@@H]([C@](CC[C@H](CC(=O)O2)O)(C)O)OC(=O)N3CCN(CC3)C4CCCCCC4)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H66N2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
719.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
630100-90-2 | |
| Record name | E 7107 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0630100902 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | E7107 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12508 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | E7107 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R60DZX1E2N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: E7107 is a semi-synthetic derivative of pladienolide B, a natural product isolated from Streptomyces platensis Mer-11107. [ [] ] It acts as a potent, first-in-class inhibitor of the spliceosome, a crucial cellular machinery responsible for removing introns from pre-mRNA to generate mature mRNA. [ [], [], [] ] E7107 primarily targets the SF3b complex within the spliceosome, specifically interacting with the SAP130 subunit. [ [], [] ] This interaction disrupts the normal splicing process, leading to the accumulation of aberrantly spliced transcripts and altered protein expression profiles, ultimately inhibiting tumor cell growth. [ [], [] ]
A: E7107 binds to the SF3b complex and prevents a critical ATP-dependent conformational change in U2 snRNP, a component of the spliceosome. [ [] ] This conformational change is necessary for exposing the branch point-binding region (BBR) of U2 snRNA, which is essential for its interaction with the branch point sequence (BPS) in the intron during splicing. [ [] ] By preventing this remodeling, E7107 inhibits the tight binding of U2 snRNP to pre-mRNA, effectively blocking spliceosome assembly and disrupting the splicing process. [ [] ]
ANone: E7107 treatment has been shown to affect various cellular pathways, particularly those crucial for cancer cell survival and proliferation. Some key effects include:
- p53 pathway modulation: E7107 treatment leads to decreased production of full-length MDM2 protein due to exon skipping, resulting in increased levels of p53. [ [] ] This, in turn, can trigger cell cycle arrest and apoptosis.
- BCL2 family protein modulation: E7107 differentially affects the splicing of BCL2 family genes, leading to decreased MCL1 dependence and increased BCL2 dependence in chronic lymphocytic leukemia (CLL) cells. [ [] ] This sensitizes cells to venetoclax, a BCL2 inhibitor.
- DNA damage response impairment: E7107 induces mis-splicing and downregulation of DNA repair genes, including BRCA1 and BRCA2, making cohesin-mutant cells more susceptible to DNA damage and enhancing the efficacy of PARP inhibitors and chemotherapy. [ [] ]
A: Research suggests that cancers harboring mutations in splicing factors, such as SF3B1, SRSF2, and U2AF1, exhibit increased sensitivity to E7107. [ [], [], [] ] For instance, E7107 effectively inhibits the growth of leukemic cells with SRSF2 mutations, demonstrating greater efficacy compared to cells with wild-type SRSF2. [ [], [] ] Moreover, cohesin-mutant cancers, particularly MDS and AML, display increased sensitivity to E7107 due to the drug’s impact on DNA damage response pathways. [ [] ] TNBC cells, especially those exhibiting a basal-A phenotype, also show sensitivity to E7107 due to their reliance on RNA splicing for survival. [ [], [] ]
ANone: Unfortunately, the specific molecular formula and weight of E7107 are not disclosed in the provided abstracts.
ANone: The provided abstracts do not contain information regarding the spectroscopic data of E7107.
A: The phase I trial revealed that E7107 exhibits dose-dependent pharmacokinetics and is generally well-tolerated at the MTD. [ [] ] Common side effects were primarily gastrointestinal, with diarrhea being the most frequent dose-limiting toxicity. [ [], [] ] Pharmacodynamic analysis confirmed dose-dependent and reversible inhibition of pre-mRNA processing, validating its mechanism of action in vivo. [ [] ] Although no objective responses were observed during treatment, one patient demonstrated a confirmed partial response after drug discontinuation. [ [] ]
ANone: Various preclinical models have been employed to investigate the anti-tumor activity of E7107:
- In vitro cell lines: E7107 demonstrated potent growth inhibitory activity against a range of human cancer cell lines, including those derived from leukemia, lymphoma, breast cancer, and uveal melanoma. [ [], [], [], [], [] ]
- Xenograft models: E7107 exhibited significant tumor regression in xenograft models of small cell lung cancer (SCLC) and cervical cancer. [ [] ] It also effectively suppressed the growth of triple-negative breast cancer (TNBC) cell line-derived and patient-derived xenografts. [ [] ]
- Adoptive transfer models: In an adoptive transfer model of chronic lymphocytic leukemia (CLL), E7107 significantly reduced leukemia burden in the peripheral blood, bone marrow, peritoneum, and spleen. [ [] ]
A: Studies have identified a specific amino acid substitution in the PHF5A protein (Y36C) that confers resistance to E7107 and other splicing modulators. [ [] ] This mutation disrupts the interaction between E7107 and the SF3b complex, highlighting the importance of PHF5A as a potential resistance factor. [ [] ]
ANone: While E7107 shows promise as a spliceosome inhibitor, several challenges and questions remain:
- Limited efficacy as a single agent: The lack of objective responses in the phase I trial suggests that E7107 might be more effective in combination with other therapies. [ [] ] Further research is needed to identify synergistic drug combinations.
- Toxicity and tolerability: Although generally well-tolerated, gastrointestinal side effects were common in the clinical trial. [ [], [] ] Strategies to mitigate these side effects and improve the therapeutic index are crucial.
- Biomarkers for patient selection: Identifying reliable biomarkers to predict response to E7107 and guide patient selection is critical for maximizing its clinical utility. [ [] ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


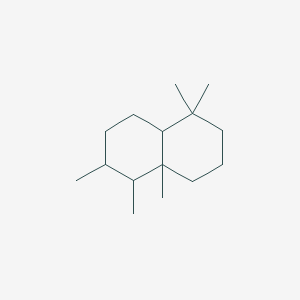
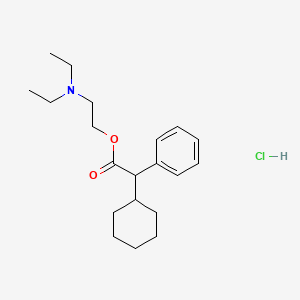
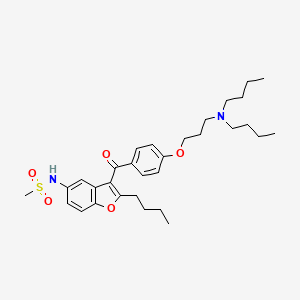
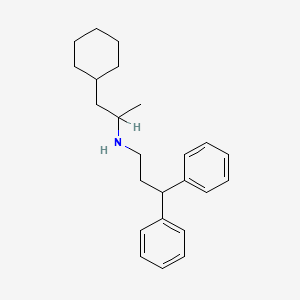
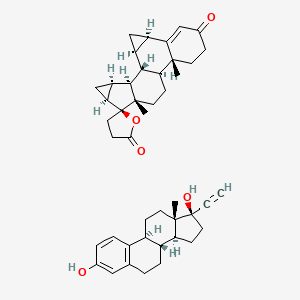
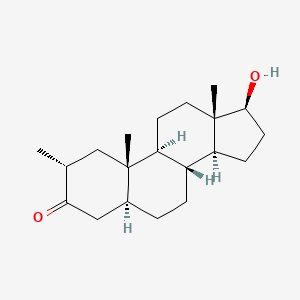

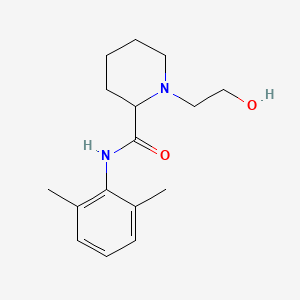
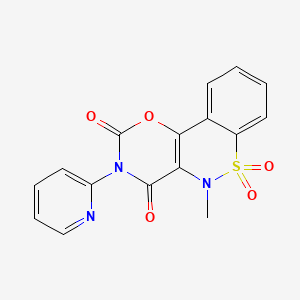
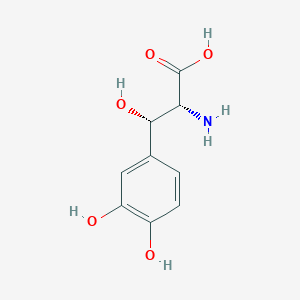
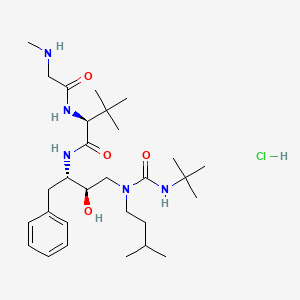

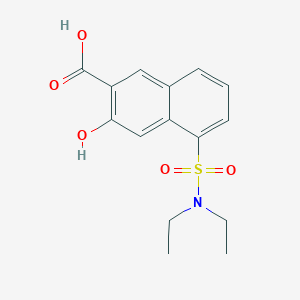
![5-methyl-N-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1670969.png)
